REACTION_CXSMILES
|
C([O:8][CH2:9][CH2:10][CH2:11][CH:12]1[O:16][C:15](=[O:17])[C:14]([OH:18])=[C:13]1[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1)C1C=CC=CC=1>CO.[Pd]>[OH:18][C:14]1[C:15](=[O:17])[O:16][CH:12]([CH2:11][CH2:10][CH2:9][OH:8])[C:13]=1[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1
|
Name
|
|
Quantity
|
65 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OCCCC1C(=C(C(O1)=O)O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
20 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
FILTRATION
|
Details
|
the palladium black was filtered off
|
Type
|
DISTILLATION
|
Details
|
the methanol was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude crystals thus obtained
|
Type
|
CUSTOM
|
Details
|
were recrystallized from chloroform
|
Name
|
|
Type
|
product
|
Smiles
|
OC=1C(OC(C1C1=CC=CC=C1)CCCO)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 45 mg | |
YIELD: CALCULATEDPERCENTYIELD | 95.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |